(4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone
Description
The compound “(4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone” features a hybrid structure combining a 4-methyl-1,2,3-thiadiazole moiety and a bicyclic pyrimidine-epiminocycloheptane system. This structural duality is reminiscent of bioactive heterocycles reported in antitumor and kinase inhibitor studies .
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-7-12(20-17-16-7)13(19)18-8-2-3-11(18)9-5-14-6-15-10(9)4-8/h5-6,8,11H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDBQPHUJANQFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2C3CCC2C4=CN=CN=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound is characterized by a complex structure that includes a thiadiazole ring and a tetrahydro-pyrimidine moiety. The presence of these functional groups is significant as they are often associated with various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step may include the formation of the thiadiazole ring through the reaction of thiosemicarbazides with appropriate isothiocyanates. Subsequent steps can involve cyclization and functionalization to yield the final product.
Antimicrobial Activity
Research indicates that thiadiazole derivatives often exhibit antimicrobial properties . For instance, a study demonstrated that 1,3-thiadiazole derivatives showed significant activity against various bacterial strains, including both gram-positive and gram-negative bacteria . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
The compound's structural features suggest potential anticancer activity . Thiadiazole derivatives have been evaluated for their ability to inhibit tumor growth in various cancer models. For example, studies have shown that certain thiadiazole compounds can induce apoptosis in cancer cells and inhibit proliferation in tumor models such as sarcoma S-180 .
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis |
Anti-inflammatory Effects
Thiadiazoles have also been reported to possess anti-inflammatory properties . Research has indicated that these compounds can reduce inflammation markers in vitro and in vivo models . This activity is beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
- In Vivo Studies : A recent study evaluated the anticancer effects of a related thiadiazole derivative in mouse models. The results indicated significant tumor reduction compared to control groups .
- Toxicity Assessment : Toxicological evaluations have shown that many thiadiazole derivatives exhibit low toxicity profiles while maintaining efficacy against pathogens and cancer cells. This is particularly important for developing safe therapeutic agents .
- Comparative Studies : Comparative analyses with other heterocyclic compounds revealed that thiadiazoles often outperform traditional antibiotics and anticancer agents in specific assays, highlighting their potential as novel therapeutic agents.
Scientific Research Applications
Structural Features
The compound is characterized by:
- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur atoms, known for its diverse biological activities.
- Tetrahydro-Pyrimidine Moiety : This structure contributes to the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the thiadiazole ring in this compound may enhance its efficacy against various pathogens. Studies have demonstrated that similar compounds possess broad-spectrum antibacterial and antifungal properties .
Anti-inflammatory Effects
Compounds containing thiadiazole moieties have been studied for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses. This suggests potential applications in treating inflammatory diseases .
Anticancer Activity
Thiadiazole derivatives have shown promise in cancer research. They may act through various mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that the compound could be investigated further for its anticancer potential .
Synthesis and Characterization
The synthesis of (4-methyl-1,2,3-thiadiazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone typically involves multi-step reactions. Key methods may include:
- Formation of the Thiadiazole Ring : Utilizing appropriate reagents under controlled conditions.
- Cyclization Reactions : To form the tetrahydropyrimidine structure.
- Purification Techniques : Such as chromatography to isolate the final product with high purity.
Reaction Conditions
| Step | Condition |
|---|---|
| Temperature | Varies (room temperature to 80°C) |
| Pressure | Atmospheric |
| Catalysts | Specific to reaction type |
Case Studies and Research Findings
Several studies have explored the applications of thiadiazole derivatives similar to this compound:
- Antimicrobial Activity : One study demonstrated that a related thiadiazole exhibited significant inhibition against Staphylococcus aureus .
- Anti-inflammatory Research : Another investigation highlighted a derivative's ability to reduce inflammatory markers in animal models.
- Cancer Cell Line Studies : Research indicated that certain thiadiazole compounds induced apoptosis in various cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole and Thiazole Derivatives
a) 1,3,4-Thiadiazole Derivatives
Compound 9b (ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate) shares a thiadiazole core but substitutes the bicyclic pyrimidine with a triazole-phenyl group. It demonstrated potent antitumor activity against HepG2 (IC₅₀ = 2.94 µM), attributed to the electron-withdrawing ester group and planar triazole-thiadiazole system . In contrast, the target compound’s epiminocycloheptane may improve metabolic stability due to reduced ring strain compared to triazole systems.
b) Thiazole-Based Methanones
Compound 13j (4-amino-2-(methylthio)thiazol-5-yl)(6-nitrobenzo[d][1,3]dioxol-5-yl)methanone) features a thiazole ring linked to a nitrobenzodioxol group. Its synthesis via hydrazonoyl halides and thiocarbamate intermediates mirrors methodologies applicable to the target compound . The nitro group in 13j enhances electrophilicity, whereas the target’s 4-methyl-thiadiazole may offer steric hindrance, affecting target selectivity.
Pyrimidine and Fused Bicyclic Systems
a) Pyrido[2,3-d]pyrimidinones
Compounds like 8b (7-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-5-phenyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one) utilize a pyrimidine fused to a pyridine ring.
b) CDK9 Inhibitors
Thiazole derivatives (e.g., 26: 1-(2-(methylamino)-4-phenylthiazol-5-yl)ethanone) inhibit CDK9 via interactions with the kinase’s ATP-binding pocket. The target compound’s thiadiazole may compete similarly but with distinct electronic profiles due to sulfur vs. nitrogen heteroatoms .
Structural and Pharmacological Data Table
Structure-Activity Relationships (SAR)
Q & A
Q. What experimental evidence supports oxidative vs. reductive metabolic pathways in hepatic microsomes?
- Methodological Answer : Incubate with NADPH/glutathione and analyze metabolites via LC-MS/MS. Look for glutathione adducts (reductive) or hydroxylated derivatives (oxidative) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
